5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid
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Overview
Description
5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid is a compound with the molecular formula C9H12N2O5S2 and a molecular weight of 292.33 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(n-(2-Acetamidoethyl)sulfamoyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H12N2O5S2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-(2-acetamidoethylsulfamoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O5S2/c1-6(12)10-2-3-11-18(15,16)8-4-7(5-17-8)9(13)14/h4-5,11H,2-3H2,1H3,(H,10,12)(H,13,14) |
InChI Key |
PFVRKBQWOLZEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNS(=O)(=O)C1=CC(=CS1)C(=O)O |
Origin of Product |
United States |
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